1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide
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Overview
Description
1-(4-Fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, indolinyl, pyrrolidinyl, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolinyl Intermediate: Starting with 1-methylindole, the compound undergoes alkylation to introduce the ethyl group.
Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine under basic conditions to form the pyrrolidinyl derivative.
Coupling with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: Finally, the methanesulfonamide group is attached using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The indolinyl group can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane under acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence intracellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide
- 1-(4-bromophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide
Comparison:
- Structural Differences: The primary difference lies in the halogen substituent on the phenyl ring (fluorine vs. chlorine or bromine).
- Reactivity: Fluorine, being more electronegative, may influence the electronic properties of the compound differently compared to chlorine or bromine.
- Biological Activity: The fluorinated compound might exhibit different pharmacokinetics and pharmacodynamics due to the unique properties of the fluorine atom.
This detailed overview provides a comprehensive understanding of 1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2S/c1-25-13-10-19-14-18(6-9-21(19)25)22(26-11-2-3-12-26)15-24-29(27,28)16-17-4-7-20(23)8-5-17/h4-9,14,22,24H,2-3,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIHSFYSJVUQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)CC3=CC=C(C=C3)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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